molecular formula C17H25N3OS B10873720 N-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,2-dimethylpropanamide

N-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,2-dimethylpropanamide

Cat. No.: B10873720
M. Wt: 319.5 g/mol
InChI Key: BDKPEEWOMYLNOO-UHFFFAOYSA-N
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Description

N~1~-(3-CYANO-5,5,7,7-TETRAMETHYL-4,5,6,7-TETRAHYDROTHIENO[2,3-C]PYRIDIN-2-YL)-2,2-DIMETHYLPROPANAMIDE is a complex organic compound characterized by its unique structure, which includes a cyano group, a tetramethyl-substituted tetrahydrothieno[2,3-c]pyridine ring, and a dimethylpropanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-CYANO-5,5,7,7-TETRAMETHYL-4,5,6,7-TETRAHYDROTHIENO[2,3-C]PYRIDIN-2-YL)-2,2-DIMETHYLPROPANAMIDE typically involves multi-step organic reactions. One common approach is to start with the preparation of the tetrahydrothieno[2,3-c]pyridine core, followed by the introduction of the cyano group and the dimethylpropanamide moiety. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated synthesis platforms to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

N~1~-(3-CYANO-5,5,7,7-TETRAMETHYL-4,5,6,7-TETRAHYDROTHIENO[2,3-C]PYRIDIN-2-YL)-2,2-DIMETHYLPROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: The cyano group can be oxidized to form carboxylic acids under specific conditions.

    Reduction: The cyano group can be reduced to primary amines using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or hydrogenation over a palladium catalyst.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N~1~-(3-CYANO-5,5,7,7-TETRAMETHYL-4,5,6,7-TETRAHYDROTHIENO[2,3-C]PYRIDIN-2-YL)-2,2-DIMETHYLPROPANAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N1-(3-CYANO-5,5,7,7-TETRAMETHYL-4,5,6,7-TETRAHYDROTHIENO[2,3-C]PYRIDIN-2-YL)-2,2-DIMETHYLPROPANAMIDE involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-methylbenzamide
  • N-(3-Cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(diethylamino)benzamide

Uniqueness

N~1~-(3-CYANO-5,5,7,7-TETRAMETHYL-4,5,6,7-TETRAHYDROTHIENO[2,3-C]PYRIDIN-2-YL)-2,2-DIMETHYLPROPANAMIDE is unique due to its specific combination of functional groups and its structural framework. This uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H25N3OS

Molecular Weight

319.5 g/mol

IUPAC Name

N-(3-cyano-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridin-2-yl)-2,2-dimethylpropanamide

InChI

InChI=1S/C17H25N3OS/c1-15(2,3)14(21)19-13-11(9-18)10-8-16(4,5)20-17(6,7)12(10)22-13/h20H,8H2,1-7H3,(H,19,21)

InChI Key

BDKPEEWOMYLNOO-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(N1)(C)C)SC(=C2C#N)NC(=O)C(C)(C)C)C

Origin of Product

United States

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